Lacto-N-fucopentaose V
Description
Significance of Human Milk Oligosaccharides in Biological Research
Human Milk Oligosaccharides (HMOs) are a complex and abundant group of bioactive molecules found in human milk, representing the third largest solid component after lactose (B1674315) and lipids. pnas.orgresearchgate.net For over a century, these intricate sugar molecules have been a subject of scientific inquiry, with research intensifying in the last decade due to advancements in biotechnology that have enabled their large-scale production. nih.gov This has been a critical development, as HMOs are found in low abundance or are absent in the milk of domesticated animals. nih.gov
The significance of HMOs in biological research is vast and multifaceted. They are not readily digested by infants, indicating their primary roles extend beyond simple nutrition. nih.gov Instead, they are considered bioactive constituents that play a crucial role in infant health and development. nih.govfrontiersin.org Key areas of research include their ability to shape the infant gut microbiota, inhibit pathogens, modulate the immune system, and potentially influence cognitive development. frontiersin.org
HMOs are known to act as prebiotics, selectively promoting the growth of beneficial bacteria like Bifidobacterium, which is a dominant species in the gut of breastfed infants. researchgate.net They can also function as decoy receptors, binding to pathogens and their toxins to prevent them from infecting host cells. frontiersin.org Furthermore, their structural similarity to glycans on the surface of immune cells allows them to interact with various lectins, thereby modulating immune responses. frontiersin.org The diverse structures of over 200 identified HMOs contribute to their wide range of biological functions. frontiersin.orgresearchgate.net
Historical Context of Lacto-N-fucopentaose V Discovery and Initial Characterization
The journey to understanding the "bifidus factor" in human milk in the early 20th century laid the groundwork for the discovery of the vast array of HMOs, including the fucosylated oligosaccharides. frontiersin.org this compound (LNFP V) was identified as a pentasaccharide present in human milk and other biological fluids. medchemexpress.com Its initial characterization involved determining its constituent monosaccharides and the linkages between them.
Early research focused on isolating and identifying the various oligosaccharide structures in pooled human milk samples. Through techniques like chromatography and mass spectrometry, researchers were able to separate and analyze these complex molecules. The characterization of LNFP V involved establishing its composition of five monosaccharides: D-glucose, D-galactose, N-acetylglucosamine, and L-fucose, linked in a specific arrangement. pnas.org One study reported the first chemical synthesis of this compound, which was a significant step in making this specific HMO available for further research. researchgate.net Another study noted that no defucosylation by certain fucosidase enzymes was observed with LNFP V, where the fucose is linked α1,3 to glucose. oup.com
Structural Classification and Isomerism of this compound within Fucosylated Oligosaccharides
HMOs are broadly categorized into three main groups: neutral core, fucosylated, and sialylated oligosaccharides. mdpi.com Fucosylated HMOs, which contain one or more fucose units, are the most abundant, constituting 35-50% of the total HMOs in the milk of secretor women. nih.gov
This compound belongs to the fucosylated neutral HMOs. researchgate.netnih.gov The core structure of many HMOs is built upon a lactose (Galβ1–4Glc) unit at the reducing end. nih.gov This core can be elongated by disaccharides like lacto-N-biose (Galβ1-3GlcNAc) or N-acetyllactosamine (Galβ1–4GlcNAc), forming type 1 and type 2 chains, respectively. nih.gov Fucose can then be added to these core structures through various linkages (α1–2, α1–3, or α1–4). nih.gov
Isomerism is a key feature of HMOs, where multiple structures can share the same mass and monosaccharide composition but differ in their linkage or branching patterns. pnas.org this compound is one of several isomers of lacto-N-fucopentaose (LNFP). researchgate.netresearchgate.net These isomers, including LNFP I, LNFP II, LNFP III, and LNFP V, all have the same molecular mass but differ in the specific attachment of the fucose molecule to the core tetrasaccharide. pnas.orgresearchgate.net
The specific structure of this compound is Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. elicityl-oligotech.com This indicates a type 1 chain (Galβ1-3GlcNAc) elongated from a lactose core, with a fucose molecule attached to the glucose unit via an α1-3 linkage. The structural differences between LNFP isomers are crucial as they determine their specific biological functions and interactions within the infant's system. mdpi.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 60254-64-0 biosynth.com |
| Molecular Formula | C₃₂H₅₅NO₂₅ biosynth.com |
| Molecular Weight | 853.77 g/mol biosynth.com |
| Class | Fucosylated Human Milk Oligosaccharide mdpi.com |
Interactive Data Table: Structural Isomers of Lacto-N-fucopentaose
| Isomer | Key Structural Feature |
| Lacto-N-fucopentaose I (LNFP I) | Fucose linked α1-2 to the terminal galactose of lacto-N-tetraose. frontiersin.orgresearchgate.net |
| Lacto-N-fucopentaose II (LNFP II) | Fucose linked α1-4 to the N-acetylglucosamine of lacto-N-tetraose. researchgate.netresearchgate.net |
| Lacto-N-fucopentaose III (LNFP III) | Fucose linked α1-3 to the N-acetylglucosamine of lacto-N-neotetraose. researchgate.netresearchgate.net |
| This compound (LNFP V) | Fucose linked α1-3 to the glucose of the lactose core. oup.comelicityl-oligotech.com |
Structure
2D Structure
Properties
CAS No. |
60254-64-0 |
|---|---|
Molecular Formula |
C32H55NO25 |
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
TVVLIFCVJJSLBL-YAQJYVGISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Structural Analysis and Elucidation Methodologies for Lacto N Fucopentaose V
Advanced Spectroscopic Techniques for Glycan Structure Determination
The precise structural characterization of complex glycans such as Lacto-N-fucopentaose V relies heavily on advanced spectroscopic methods. These techniques provide detailed information about the molecular architecture, which is crucial for understanding the molecule's biological function.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Oligosaccharide Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of oligosaccharides. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the sequence of monosaccharides, the configuration of glycosidic linkages (α or β), and the specific carbons involved in these linkages.
For fucosylated oligosaccharides like this compound, proton NMR (¹H-NMR) is particularly useful for identifying characteristic signals. For instance, the H-6 proton of the fucose residue linked α1-3 to glucose in this compound has a specific chemical shift that aids in its identification within a complex mixture of HMOs. researchgate.net The structural confirmation of similar fucosylated oligosaccharides often involves a suite of NMR studies, including ¹H-NMR, ¹³C-NMR, and various 2D-NMR experiments, which are compared against published data for verification. food.gov.uk
Table 1: Representative ¹H-NMR Chemical Shift for this compound
| Proton | Linkage Context | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| H-6 Fuc | Fuc(α1-3)Glc | Not specified in search results | researchgate.net |
Mass Spectrometry (MS) Applications in Oligosaccharide Sequencing and Branching Pattern Analysis
Mass spectrometry is an indispensable tool for glycan analysis due to its high sensitivity and ability to determine molecular weight and sequence. Tandem MS (MS/MS) experiments, which involve the fragmentation of selected precursor ions, are used to elucidate the sequence and branching of oligosaccharides. nih.govsemanticscholar.org For complex HMOs, derivatization, such as permethylation, is often performed prior to MS analysis to enhance ionization and provide more predictable fragmentation patterns. nih.gov
MALDI-TOF MS is a widely used technique for the analysis of oligosaccharides. nih.gov It typically provides the molecular mass of the glycan as a pseudomolecular ion, often as a sodium adduct ([M+Na]⁺). mdpi.comresearchgate.net For instance, the analysis of fucosylated oligosaccharides by MALDI-TOF MS readily yields their molecular mass. nih.gov Post-source decay (PSD) MALDI-TOF MS can be used to generate fragment ions, providing information about the carbohydrate sequence by showing cleavages of glycosidic bonds. nih.gov This method is highly sensitive, with detection limits in the femtomole range for derivatized oligosaccharides. nih.gov The combination of derivatization, such as with a pyrene (B120774) derivative, and negative-ion MALDI-QIT-TOF MSⁿ has been shown to be a powerful tool for determining the structures of isomeric and branched fucosylated oligosaccharides. oup.com
Table 2: MALDI-TOF MS Data for Fucosylated Oligosaccharides
| Analyte Type | Ion Type | Key Findings | Reference(s) |
|---|---|---|---|
| Fucosyl-lactose | [M+Na]⁺ | Strongest signal corresponds to the mass of a fucosyllactose-Na⁺ adduct. | mdpi.comresearchgate.net |
| Pyridylamino (PA)-derivatized fucosylated oligosaccharides | Pseudomolecular ions | Easily provides molecular mass information. | nih.gov |
Distinguishing between isomers of human milk oligosaccharides, such as the five Lacto-N-fucopentaose (LNFP) isomers, is a significant analytical challenge. nih.gov Helium Charge Transfer Dissociation (He-CTD) is an emerging ion-activation technique that provides extensive fragmentation for detailed structural characterization. oup.com When coupled with ultrahigh-performance liquid chromatography (UHPLC), He-CTD-MS can identify monosaccharide sequences, branching patterns, and differentiate isomeric oligosaccharides in a complex mixture. oup.comnih.gov
He-CTD is particularly valuable because it generates unambiguous glycosidic and cross-ring cleavages from both the reducing and non-reducing ends, which is often not possible with conventional collision-induced dissociation (CID). oup.comnih.gov This technique can differentiate structural isomers of lacto-N-fucopentaoses by producing unique cross-ring fragments (e.g., ⁰,²Aₙ, ⁰,²Xₙ, and ¹,⁵Aₙ ions) while preserving the labile fucose group. nih.gov This allows for the unambiguous determination of linkage positions and branching patterns in underivatized HMOs. oup.comnih.gov
Chromatographic Separation Methods for this compound
Chromatography is essential for the separation and isolation of individual oligosaccharides from the complex mixture found in human milk. The choice of chromatographic method depends on the structural characteristics of the analytes.
High-Performance Liquid Chromatography (HPLC) for Fucose-Containing Oligosaccharide Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of HMOs. oup.com Due to the high polarity of native oligosaccharides, they are often derivatized to enhance their retention on reversed-phase columns. nih.gov Common derivatization strategies include pyridylamination (PA) or perbenzoylation. nih.govoup.com
Reversed-phase HPLC has been successfully used to resolve and quantify perbenzoylated derivatives of intact milk oligosaccharides. oup.com The separation of pyridylamino-derivatized fucosylated oligosaccharides has been achieved using both normal-phase and reversed-phase HPLC. nih.gov While some isomers, like Lacto-N-fucopentaose II and Lacto-N-fucopentaose III, may co-elute under standard conditions, their separation can be achieved by optimizing parameters such as column temperature. nih.gov Hydrophilic interaction chromatography (HILIC) is another HPLC mode that provides good isomer separation, though it typically requires labeling of the oligosaccharides. nih.gov
Table 3: HPLC Separation of Fucose-Containing Oligosaccharides
| HPLC Mode | Derivatization | Key Separation Details | Reference(s) |
|---|---|---|---|
| Reversed-Phase | Perbenzoylation | Resolves and quantifies individual neutral oligosaccharides. | oup.com |
| Normal-Phase & Reversed-Phase | Pyridylamination (PA) | Separates most PA-fucosylated oligosaccharides. | nih.gov |
| Reversed-Phase | Pyridylamination (PA) | Separation of LNFP II and LNFP III achieved by lowering column temperature to 11°C. | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) for Resolution of Isomeric Forms
The separation of isomeric forms of human milk oligosaccharides, such as this compound, presents a significant analytical challenge due to their identical mass and similar physicochemical properties. Ultra-High Performance Liquid Chromatography (UHPLC), particularly when coupled with mass spectrometry (MS), has emerged as a powerful tool for achieving the high-resolution separation required to distinguish between these closely related structures. nih.govsci-hub.se
Research has demonstrated that UHPLC methods utilizing porous graphitic carbon (PGC) columns are particularly effective for the separation of neutral HMOs, including LNFP V and its isomers. nih.gov The unique stereoselective properties of PGC allow for the resolution of geometric isomers and other structurally similar compounds. nih.gov
One study detailed a liquid chromatography-mass spectrometry (LC-MS) method capable of resolving and quantifying 11 major neutral human milk oligosaccharides, including this compound. nih.gov In this method, the oligosaccharides were first reduced to their alditol forms and then separated on a graphitic carbon column. nih.gov The isomers, despite having the same molecular weight, were successfully resolved, allowing for their individual quantification. nih.gov While a specific retention time for LNFP V was not singled out in a table, the study confirmed its separation from other fucopentaose isomers like LNFP I, II, and VI under the applied gradient conditions. nih.gov
The following table summarizes the typical UHPLC-MS parameters used for the analysis of neutral human milk oligosaccharides, including LNFP V, based on published research. nih.gov
| Parameter | Specification |
| Column | Porous Graphitic Carbon |
| Mobile Phase | Water/Acetonitrile Gradient |
| Detection | Mass Spectrometry (MS) |
| Sample Preparation | Reduction of oligosaccharides |
This table represents a generalized summary of UHPLC-MS conditions for HMO analysis based on established methodologies.
Further advancements in analytical techniques have combined UHPLC with ion mobility-mass spectrometry (IM-MS) to enhance isomer separation. A study utilizing high-resolution trapped ion mobility spectrometry-time of flight mass spectrometry (TIMS-TOF-MS) successfully distinguished between the positional isomers Lacto-N-fucopentaose I and V. sci-hub.se This highlights the power of multi-dimensional analytical approaches in the complex field of glycomics.
Capillary Electrophoresis Applications for Glycan Standards
Capillary electrophoresis (CE) is another high-resolution separation technique that has found significant application in the analysis of human milk oligosaccharides. nih.gov For neutral oligosaccharides like this compound, derivatization with a charged fluorescent label is typically required to enable their migration and detection in an electric field. frieslandcampinainstitute.com
This compound is recognized as a frequently occurring neutral HMO, making its characterization and quantification in human milk samples of high interest. nih.gov Capillary gel electrophoresis (CGE) has been employed for the analysis of mixtures of synthetic HMOs, which often include LNFP V, demonstrating the technique's ability to resolve these complex mixtures. nih.gov
In the context of glycan analysis, purified oligosaccharides often serve as standards for identification and quantification. For instance, fluorescently labeled Lacto-N-fucopentaose I is commercially available and intended for use as an identification and migration time standard in capillary electrophoresis applications. nih.gov This underscores the role of individual, well-characterized oligosaccharides like the isomers of fucopentaose in validating and standardizing analytical methods.
A typical capillary electrophoresis setup for the analysis of fluorescently labeled human milk oligosaccharides is detailed in the table below. nih.govfrieslandcampinainstitute.com
| Parameter | Specification |
| System | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) |
| Capillary | Fused Silica |
| Buffer System | Gel-based or specific electrolyte solutions |
| Derivatization | Fluorescent labeling (e.g., APTS) |
| Detection | Laser-Induced Fluorescence |
This table provides a general overview of a CE-LIF system used for HMO analysis based on common research practices.
The combination of these advanced analytical techniques, UHPLC and CE, allows for the detailed structural elucidation and quantification of complex carbohydrates like this compound, paving the way for a better understanding of their biological significance.
Biosynthesis and Production Strategies of Lacto N Fucopentaose V
Natural Occurrence and Endogenous Biosynthetic Pathways in Mammalian Systems
LNFP V is naturally found in human milk as part of a complex mixture of over 200 structurally diverse oligosaccharides. Its biosynthesis occurs in the mammary epithelial cells during lactation and is a multi-step process involving the sequential action of specific enzymes. The presence and concentration of LNFP V, like other HMOs, are subject to significant interpersonal variation, primarily due to genetic factors.
The diversity of HMO profiles among individuals is largely determined by genetic polymorphisms in genes encoding glycosyltransferases, particularly fucosyltransferases. The synthesis of fucosylated HMOs is primarily governed by the secretor (FUT2) and Lewis (FUT3) genes. These genes encode for an α-1,2-fucosyltransferase and an α-1,3/4-fucosyltransferase, respectively.
The expression of a functional FUT2 enzyme leads to a "secretor" phenotype, characterized by the presence of α-1,2-fucosylated HMOs in milk and other bodily fluids. In contrast, individuals homozygous for non-functional FUT2 alleles are "non-secretors" and lack these specific HMOs. The FUT3 gene controls the addition of fucose in α-1,3 or α-1,4 linkages, determining the Lewis blood group phenotype (Le+/Le-).
Based on the structure of LNFP V, which contains an α-1,3-linked fucose, its synthesis is dependent on the activity of an α-1,3-fucosyltransferase. Therefore, variations in the FUT3 gene are expected to directly impact the production of LNFP V. The interplay between different fucosyltransferase and glycosyltransferase genes results in distinct HMO profiles, categorized into four main groups based on the maternal secretor and Lewis statuses.
| Maternal Phenotype | FUT2 Activity | FUT3 Activity | Implication for Fucosylated HMOs |
| Secretor, Lewis-positive | Active | Active | Produces a wide range of α-1,2 and α-1,3/4-fucosylated HMOs. |
| Non-secretor, Lewis-positive | Inactive | Active | Lacks α-1,2-fucosylated HMOs, but produces α-1,3/4-fucosylated HMOs. |
| Secretor, Lewis-negative | Active | Inactive | Produces α-1,2-fucosylated HMOs, but lacks α-1,3/4-fucosylated HMOs. |
| Non-secretor, Lewis-negative | Inactive | Inactive | Lacks both α-1,2 and α-1,3/4-fucosylated HMOs. |
This table illustrates the genetic basis for the variation in human milk oligosaccharide profiles.
The biosynthesis of LNFP V is a sequential enzymatic process that begins with a lactose (B1674315) core. Specific glycosyltransferases are responsible for elongating this core structure, followed by the action of a fucosyltransferase to add the terminal fucose residue.
The assembly of the LNFP V backbone, which is Lacto-N-tetraose (LNT), involves two key glycosyltransferases:
β-1,3-N-acetylglucosaminyltransferase (β3GnT) : This enzyme transfers an N-acetylglucosamine (GlcNAc) residue to the galactose moiety of lactose, forming Lacto-N-triose II.
β-1,3-galactosyltransferase (β3GalT) : This enzyme then adds a galactose (Gal) residue to the newly added GlcNAc, completing the Lacto-N-tetraose structure (Galβ1-3GlcNAcβ1-3Galβ1-4Glc).
Once the LNT precursor is formed, a specific fucosyltransferase acts on it to produce LNFP V.
α-1,3-fucosyltransferase : This enzyme transfers an L-fucose residue from a donor substrate, GDP-L-fucose, to the glucose moiety of LNT via an α-1,3 glycosidic linkage. The FUT3 gene is a primary candidate for encoding the enzyme responsible for this specific fucosylation step in the mammary gland.
The coordinated action of these enzymes is crucial for the successful synthesis of LNFP V.
| Enzyme | Function | Substrate | Product |
| β-1,3-N-acetylglucosaminyltransferase | Adds GlcNAc to lactose | Lactose | Lacto-N-triose II |
| β-1,3-galactosyltransferase | Adds galactose to Lacto-N-triose II | Lacto-N-triose II | Lacto-N-tetraose (LNT) |
| α-1,3-fucosyltransferase | Adds fucose to LNT | Lacto-N-tetraose | Lacto-N-fucopentaose V |
This table outlines the enzymatic steps in the biosynthesis of this compound.
The biosynthesis of complex HMOs like LNFP V is a cascade of enzymatic reactions where the product of one enzyme serves as the substrate for the next. The foundational precursor for many complex HMOs is lactose, which is abundant in milk.
For LNFP V, the key precursor oligosaccharide is Lacto-N-tetraose (LNT) . The synthesis of LNT itself is a multi-step process, starting from lactose and activated sugar donors (UDP-GlcNAc and UDP-Gal). The availability of LNT within the mammary epithelial cells is a prerequisite for the final fucosylation step that yields LNFP V. Therefore, the efficiency of the entire biosynthetic cascade, from lactose to LNT and finally to LNFP V, depends on the expression and activity of all the involved glycosyltransferases and fucosyltransferases, as well as the supply of the necessary sugar-nucleotide donors. This modular nature of HMO biosynthesis allows for the generation of a wide array of different oligosaccharide structures from a limited set of enzymes and precursors.
Chemo-Enzymatic Synthesis Approaches for this compound
The low abundance and structural complexity of LNFP V make its isolation from natural sources challenging and costly. Chemo-enzymatic synthesis has emerged as a powerful alternative, combining the specificity of enzymatic reactions with the versatility of chemical synthesis to produce complex oligosaccharides like LNFP V in a controlled and efficient manner.
Enzymatic transglycosylation is a key strategy for forming the specific glycosidic bonds in LNFP V. This approach can utilize either glycosyltransferases or glycosidases. While glycosyltransferases are the natural catalysts for these reactions, their reliance on expensive nucleotide sugar donors can be a drawback for large-scale synthesis.
Alternatively, glycosidases, which normally cleave glycosidic bonds, can be used in a "reverse" manner to catalyze their formation through transglycosylation. In this kinetically controlled process, a glycosidase transfers a sugar moiety from a donor substrate to an acceptor molecule. For the synthesis of LNFP V, this could involve:
A β-galactosidase for the addition of galactose.
A β-N-acetylhexosaminidase for the addition of N-acetylglucosamine.
An α-fucosidase for the final fucosylation step.
The efficiency of transglycosylation is often improved by using high concentrations of the acceptor substrate and carefully controlling reaction conditions to favor synthesis over hydrolysis. One-pot multi-enzyme (OPME) systems, where several enzymes work in concert to build the oligosaccharide from simple precursors, represent an efficient approach for the synthesis of complex HMOs.
To overcome the limitations of wild-type enzymes, such as low yield, poor regioselectivity, or undesirable side reactions, protein engineering strategies are employed. These techniques aim to modify the enzymes involved in LNFP V synthesis to enhance their catalytic properties.
Methods such as site-directed mutagenesis and directed evolution can be used to:
Improve the catalytic efficiency (kcat/Km) of glycosyltransferases and fucosyltransferases.
Enhance the stability of the enzymes under process conditions.
Alter the substrate specificity to favor the desired reaction. For instance, a fucosyltransferase could be engineered to have a higher affinity for Lacto-N-tetraose as an acceptor, thereby increasing the yield of LNFP V.
Reduce the hydrolytic activity of glycosidases used for transglycosylation, shifting the reaction equilibrium towards synthesis.
These protein engineering approaches are crucial for developing robust and efficient biocatalysts for the large-scale and cost-effective production of pure LNFP V for research and potential commercial applications.
Microbial Metabolic Engineering for Recombinant Production of this compound
The biosynthesis of this compound (LNFP V) through microbial fermentation represents a promising alternative to complex chemical synthesis. Metabolic engineering of microorganisms, particularly Escherichia coli, has been a primary focus for developing efficient and high-titer production platforms. This approach involves the construction of a biosynthetic pathway within a microbial host, starting from a simple carbon source like lactose.
Engineering Escherichia coli Strains for High-Titer Biosynthesis
The development of a microbial cell factory for LNFP V production has been successfully demonstrated in engineered Escherichia coli. The core strategy involves utilizing a pre-engineered strain that can efficiently produce the precursor oligosaccharide, lacto-N-tetraose (LNT). nih.gov This LNT-producing strain serves as the chassis upon which the final steps for LNFP V synthesis are built.
To achieve this, the biosynthetic pathway for LNFP V is introduced into the LNT-producing E. coli. nih.gov This involves the expression of two key components: a module for the synthesis of the sugar donor, GDP-L-fucose, and a specific fucosyltransferase enzyme capable of attaching fucose to the LNT acceptor molecule at the correct position. nih.gov Through systematic optimization and fed-batch cultivation, significant titers of LNFP V can be achieved. One study reported the development of an engineered E. coli strain, designated EW10, which was capable of producing 25.68 g/L of LNFP V in a fed-batch cultivation process, with a productivity of 0.56 g/L·h. nih.gov
Table 1: High-Titer LNFP V Production in Engineered E. coli
| Strain | Key Features | Production Titer (g/L) | Productivity (g/L·h) | Source |
|---|
Application of Regio-specific Fucosyltransferases in Microbial Cell Factories
The final and decisive step in LNFP V biosynthesis is the transfer of a fucose moiety from GDP-L-fucose to the lacto-N-tetraose (LNT) acceptor. This reaction must be highly specific to form the correct α1,3-linkage on the glucose unit of LNT, which distinguishes LNFP V from other fucosylated isomers. The choice of enzyme, a fucosyltransferase (FucT), is therefore paramount for achieving high product specificity and minimizing the formation of by-products. nih.gov
In the development of an efficient LNFP V-producing strain, researchers screened multiple candidate fucosyltransferases for this specific activity. An α1,3/4-fucosyltransferase from the bacterium Bacteroides fragilis was identified as the most effective enzyme, demonstrating the highest production titer and the lowest accumulation of unwanted by-products. nih.gov To further improve its performance, computer-assisted site-directed mutagenesis was employed to create an enhanced variant of the enzyme. This beneficial variant, K128D, led to a further increase in the final LNFP V titer. nih.gov The use of such highly regio-specific fucosyltransferases is a cornerstone of creating microbial cell factories that can produce specific, complex oligosaccharides with high purity. nih.gov
Table 2: Key Fucosyltransferases in Fucosylated HMO Synthesis
| Enzyme | Source Organism | Specificity | Application | Source |
|---|---|---|---|---|
| α1,3/4-Fucosyltransferase | Bacteroides fragilis NCTC 9343 | α1,3-fucosylation | High-titer production of LNFP V from LNT | nih.gov |
Chemical Synthesis Methodologies for this compound
While microbial production is a powerful strategy, chemical synthesis provides an alternative route to obtain pure LNFP V for research and analytical purposes. The chemical synthesis of complex oligosaccharides like LNFP V is a challenging endeavor due to the need for precise control over stereochemistry and the formation of specific glycosidic linkages. researchgate.net
The first reported chemical synthesis of this compound utilized a convergent synthetic strategy. researchgate.netresearchgate.net This approach involves the independent synthesis of smaller oligosaccharide building blocks, which are then combined to form the final, larger molecule. researchgate.net
For the synthesis of LNFP V, a "convergent 2 + 3 fashion" was employed. researchgate.net This involved the preparation of two key structural units:
A disaccharide corresponding to the lacto-N-biose unit (Galβ1-3GlcNAc) at the non-reducing end.
A trisaccharide corresponding to the 3-fucosyllactose unit (Fucα1-3[Galβ1-4]Glc) at the reducing end. researchgate.net
These two fragments were synthesized through a series of reactions involving protective group chemistry to mask reactive hydroxyl groups, followed by carefully planned glycosylation reactions to link the monosaccharide units together. Once the two key building blocks were prepared, they were coupled together in a final glycosylation step. The synthesis was completed by removing all protective groups to yield the target natural pentasaccharide, this compound. researchgate.net This methodology highlights the complexity and precision required for the chemical construction of specific human milk oligosaccharides. researchgate.net
Analytical Research Applications of Lacto N Fucopentaose V
Development of Quantitative Analytical Methods for Oligosaccharide Profiling in Biological Samples
The accurate quantification of individual HMOs like Lacto-N-fucopentaose V in complex biological matrices such as human milk is crucial for understanding their physiological roles. Various sophisticated analytical techniques have been developed and optimized for this purpose. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are cornerstone technologies in this area.
A common workflow for the quantitative analysis of this compound involves several key steps:
Sample Preparation: Oligosaccharides are first extracted from the biological sample, often involving a protein precipitation step followed by solid-phase extraction to remove interfering substances like lactose (B1674315) and salts.
Derivatization: To enhance detection sensitivity, particularly for fluorescence-based detection in HPLC, the reducing end of the oligosaccharide is often labeled with a fluorescent tag.
Chromatographic Separation: The labeled oligosaccharides are then separated using liquid chromatography. Porous graphitized carbon (PGC) columns are particularly effective for resolving isomeric oligosaccharide structures, which is critical as many HMOs share the same mass but differ in their linkage and branching. nih.gov
Detection and Quantification: Mass spectrometry, often coupled directly with liquid chromatography (LC-MS), is a powerful tool for both identifying and quantifying specific oligosaccharides. nih.gov The high sensitivity and specificity of techniques like tandem mass spectrometry (MS/MS) allow for the accurate measurement of compounds like this compound even at low concentrations. nih.gov
These methodologies enable the creation of detailed oligosaccharide profiles, allowing researchers to study the variations in this compound concentrations across different individuals and populations.
| Analytical Technique | Application in LNFP V Analysis | Key Advantages |
| HPLC with Fluorescence Detection | Quantitative profiling of fluorescently-labeled LNFP V. | High sensitivity and reproducibility. |
| LC-MS/MS | Precise identification and quantification of LNFP V in complex mixtures. | High specificity, structural information, and sensitivity. nih.gov |
| Porous Graphitized Carbon (PGC) LC | Separation of LNFP V from its structural isomers. | Excellent resolution of isomeric compounds. nih.gov |
Utilization as Analytical Standards and Reference Materials in Glycomics Research
In the field of glycomics, which involves the comprehensive study of the entire set of glycans in an organism, the availability of pure and well-characterized analytical standards is paramount. This compound serves as a critical reference material for the identification and quantification of this specific oligosaccharide in various research settings.
The use of this compound as an analytical standard ensures the accuracy and comparability of data across different studies and laboratories. These standards are essential for:
Method Validation: Confirming the accuracy, precision, and linearity of newly developed analytical methods for HMO profiling.
Compound Identification: Verifying the presence of this compound in a biological sample by comparing its chromatographic retention time and mass spectral data to that of the pure standard.
Absolute Quantification: Creating calibration curves to determine the exact concentration of this compound in a sample.
Organizations like the National Institute of Standards and Technology (NIST) are actively involved in developing glycan reference materials to support the biomanufacturing and protein therapeutics communities, highlighting the importance of such standards in research. nist.gov Commercially available this compound is often provided with detailed certificates of analysis, confirming its identity and purity through methods like NMR spectroscopy and mass spectrometry. elicityl-oligotech.com
Research on Biomarker Potential and Physiological Associations
The composition of HMOs in human milk is not uniform and is significantly influenced by maternal genetics. Specifically, polymorphisms in genes encoding fucosyltransferases (FUT) determine the presence and concentration of many fucosylated HMOs, including this compound.
The two key genes are:
FUT2 (Secretor gene): This gene encodes an α1,2-fucosyltransferase. Mothers with a functional FUT2 gene (Secretors) can synthesize HMOs with an α1,2-fucose linkage, such as 2'-fucosyllactose (2'-FL) and Lacto-N-fucopentaose I. nih.govnih.gov
FUT3 (Lewis gene): This gene encodes an α1,3/α1,4-fucosyltransferase. The activity of this enzyme is necessary for the synthesis of HMOs containing α1,3 or α1,4-linked fucose residues. nih.govnih.gov
This compound is a fucosylated oligosaccharide. Its synthesis is dependent on the activity of these fucosyltransferases. Therefore, the maternal FUT2 and FUT3 genotypes are major determinants of the concentration of this compound in her milk. For example, mothers who are "Lewis-negative" due to inactive FUT3 genes will have very low or absent levels of HMOs that require this enzyme for their synthesis. nih.gov This genetic variation leads to distinct HMO profiles among lactating mothers, which can be categorized into different groups based on the presence or absence of specific fucosylated structures.
| Maternal Genotype | Enzyme Activity | Impact on Fucosylated HMOs |
| FUT2 (Secretor) | α1,2-fucosyltransferase | Presence of α1,2-fucosylated HMOs (e.g., 2'-FL, LNFP I). nih.gov |
| FUT3 (Lewis) | α1,3/α1,4-fucosyltransferase | Presence of α1,3/α1,4-fucosylated HMOs. nih.gov |
This compound has been identified as a component of human milk and is also found in other biofluids. medchemexpress.com Its detection is a part of research-oriented glycoprofiling studies that aim to create a comprehensive inventory of the glycans present in a particular biological fluid. This glycoprofiling is essential for exploring the potential roles of individual oligosaccharides as biomarkers for health and disease.
The presence and concentration of this compound, as part of the broader HMO profile, are being investigated for their associations with various physiological outcomes in infants. By accurately measuring this and other oligosaccharides in biofluids, researchers can explore correlations between specific glycan profiles and aspects of infant development, immune function, and gut microbiome composition. These research-focused glycoprofiling efforts are foundational to understanding the biological significance of complex glycans like this compound.
Challenges and Future Directions in Lacto N Fucopentaose V Research
Overcoming Limitations in Availability for Comprehensive Research and Application
A significant bottleneck in Lacto-N-fucopentaose V research is its limited availability. Traditionally, HMOs have been isolated from donor human milk, a process that is both prohibitively expensive and yields only small quantities. researchgate.net This scarcity has historically restricted in-depth functional studies and the development of practical applications. While chemical synthesis of complex oligosaccharides like LNFP V is possible, it often involves intricate, multi-step processes that are difficult to scale up for large-scale production. researchgate.net
The challenges associated with traditional sourcing and chemical synthesis are summarized below:
| Sourcing Method | Limitations |
| Isolation from Human Milk | - High cost- Low yield- Ethical considerations- Dependence on donors |
| Chemical Synthesis | - Complex, multi-step procedures- Low overall yields- Difficulty in achieving specific linkages- Scalability issues |
These limitations underscore the urgent need for more efficient and scalable production methods to make LNFP V and other HMOs more accessible for widespread research and potential commercial use.
Advancements in Synthetic Biology and Metabolic Engineering for Scalable and Cost-Effective Production
To address the challenge of availability, significant strides have been made in the fields of synthetic biology and metabolic engineering. nih.gov These approaches focus on harnessing the biosynthetic power of microorganisms, primarily Escherichia coli, to produce LNFP V in a scalable and cost-effective manner. nih.gov
The core of this strategy involves engineering the metabolic pathways of a host microorganism to synthesize the target HMO. For LNFP V, this requires the introduction and optimization of several key enzymatic activities. The general steps in this process include:
Establishing a precursor supply: Engineering the host to efficiently produce the necessary sugar building blocks, such as UDP-galactose, UDP-N-acetylglucosamine, and GDP-L-fucose.
Assembling the core structure: Introducing specific glycosyltransferases that sequentially add monosaccharides to create the lacto-N-tetraose backbone. nih.gov
Fucosylation: Introducing a specific fucosyltransferase that attaches a fucose molecule at the correct position to form LNFP V. nih.gov
Researchers have successfully engineered E. coli strains capable of producing significant quantities of fucosylated HMOs. For instance, a study reported the production of 25.68 g/L of LNFP V through fed-batch cultivation of an engineered E. coli strain. nih.gov This was achieved by introducing a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis. nih.gov Further optimization of fermentation conditions and genetic modifications to the host strain continue to improve yields and reduce the cost of production. acs.orgresearchgate.net
These advancements in microbial fermentation are paving the way for the large-scale production of LNFP V, making it more readily available for in-depth research and potential applications in infant nutrition and beyond.
Elucidating Complex Host-Microbe-Glycan Interactions at a Molecular Level
A key area of ongoing research is understanding the intricate interactions between this compound, the host, and the gut microbiota at a molecular level. It is well-established that glycans on the surface of host cells and those present in bodily fluids play a crucial role in mediating interactions with microbes. frontiersin.orgnih.gov These interactions can influence microbial adhesion, colonization, and pathogenesis. nih.gov
LNFP V, as a prominent fucosylated HMO, is thought to play a significant role in shaping the infant gut microbiome. The fucose moiety of LNFP V can be utilized as a nutrient source by specific beneficial bacteria, such as Bifidobacterium species, promoting their growth and establishment in the infant gut.
Furthermore, fucosylated oligosaccharides can act as soluble decoy receptors, preventing the attachment of pathogenic bacteria to the host's intestinal cells. nih.gov By mimicking the glycans on the cell surface, LNFP V can bind to pathogens, thus inhibiting their ability to cause infection.
Future research in this area will focus on:
Identifying the specific bacterial species and strains that can utilize LNFP V.
Characterizing the enzymes and metabolic pathways involved in LNFP V degradation by gut microbes.
Determining the precise molecular mechanisms by which LNFP V inhibits pathogen binding.
Investigating the impact of LNFP V on host immune responses, both directly and indirectly through its influence on the gut microbiota.
A deeper understanding of these complex interactions is essential for elucidating the full range of biological functions of this compound.
Development of Novel Analytical and Omics Approaches for Deep Glycan Profiling
The structural complexity of human milk oligosaccharides, including the numerous possible isomers of this compound, presents a significant analytical challenge. ucdavis.edu To overcome this, researchers are continuously developing and refining analytical techniques for in-depth glycan profiling. These methods are crucial for accurately identifying and quantifying LNFP V in complex biological samples.
Advanced analytical platforms are essential for deep glycan profiling:
| Analytical Technique | Application in LNFP V Research |
| High-Performance Liquid Chromatography (HPLC) | Separation of different HMO isomers based on their physicochemical properties. nih.gov |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation patterns of LNFP V for structural elucidation. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the linkages between monosaccharide units. |
The integration of these techniques, often in the form of liquid chromatography-mass spectrometry (LC-MS), provides a powerful tool for the comprehensive analysis of HMOs. researchgate.net
Furthermore, the application of "omics" approaches is revolutionizing glycobiology research. nih.gov These include:
Glycomics: The comprehensive study of the entire set of glycans (the glycome) in a biological system. researchgate.net
Glycoproteomics: The analysis of glycoproteins to identify the specific sites of glycosylation and the structures of the attached glycans.
Metabolomics: The study of the complete set of small-molecule metabolites, which can include the breakdown products of LNFP V by the gut microbiota. mdpi.com
These high-throughput technologies, combined with advanced data analysis, are enabling a more holistic understanding of the roles of LNFP V in complex biological systems.
Integration of Computational and Artificial Intelligence (AI) Approaches in Glycobiology Research
The vast and complex datasets generated by modern analytical and omics technologies require sophisticated computational tools for their analysis and interpretation. nih.gov Computational and artificial intelligence (AI) approaches are becoming increasingly integral to glycobiology research, offering new ways to explore the structure and function of molecules like this compound. jneonatalsurg.comresearchgate.net
Applications of computational and AI methods in this field include:
Structural Modeling: In silico modeling can predict the three-dimensional structures of LNFP V and its interactions with proteins, such as bacterial adhesins or host lectins. nih.gov
Machine Learning: AI algorithms can be trained to recognize patterns in large datasets, for example, to identify correlations between the abundance of specific HMOs and particular health outcomes. uit.no
Pathway Analysis: Computational tools can be used to model the metabolic pathways involved in the synthesis and degradation of LNFP V, both in the host and in gut microbes.
The integration of these computational approaches with experimental data is creating a powerful synergy that is accelerating the pace of discovery in glycobiology. As these technologies continue to evolve, they will undoubtedly play an even more critical role in unraveling the complexities of this compound and its impact on human health.
Q & A
Q. What enzymatic pathways are critical for the de novo synthesis of LNFP V, and how can researchers optimize these pathways in microbial systems?
Methodological Answer: LNFP V synthesis involves sequential glycosylation steps. For example, β1,3-N-acetylglucosaminyltransferase and β1,3-galactosyltransferase catalyze the formation of precursor structures like lacto-N-triose II (LNT II) and lacto-N-tetraose (LNT). Subsequent α1,2/3-fucosyltransferases introduce fucose residues . Optimization strategies include codon-optimization of enzyme genes, metabolic engineering to balance GDP-fucose pools, and fed-batch fermentation to improve yield .
Q. How can researchers structurally characterize LNFP V to confirm its purity and regio-specific fucosylation patterns?
Methodological Answer: High-resolution mass spectrometry (HR-MS) with electronic excitation dissociation (EED) enables precise glycan sequencing by preserving labile glycosidic bonds. Fixed-charge derivatization (e.g., permethylation) enhances ionization efficiency and reduces spectral complexity. Nuclear magnetic resonance (NMR) analysis of anomeric proton signals (δ 4.5–5.5 ppm) further confirms fucose linkages .
Advanced Research Questions
Q. What experimental models are suitable for investigating LNFP V’s immunomodulatory effects, and how should these studies be designed to ensure reproducibility?
Methodological Answer: The experimental autoimmune encephalomyelitis (EAE) model in C57BL/6 mice is widely used. Key parameters include:
- Disease induction : Subcutaneous injection of myelin oligodendrocyte glycoprotein (MOG35–55) emulsified in complete Freund’s adjuvant (CFA), followed by pertussis toxin administration .
- Treatment protocols : Intraperitoneal LNFP V dosing (e.g., 10–50 µg/day) starting at immunization or symptom onset.
- Outcome measures : Clinical scoring (0–5 scale), histopathology (H&E staining for CNS inflammation), and flow cytometry of splenic Th1/Th2/Th17 subsets .
Q. How can contradictory data on LNFP V’s role in immune cell migration be resolved?
Methodological Answer: Discrepancies may arise from differences in dendritic cell (DC) activation states or LNFP V concentrations. To address this:
- Use standardized migration assays (e.g., QCM 24-well transwell plates with 5 µm pores) .
- Pre-treat DCs with LPS or GM-CSF to polarize their phenotype before testing LNFP V’s chemotactic effects.
- Quantify migrated cells via 7-AAD exclusion and CD11c+ staining, normalizing to control glycans (e.g., dextran) .
Q. What analytical methods are recommended for quantifying LNFP V in complex biological matrices like breast milk or serum?
Methodological Answer:
- Sample preparation : Deproteinization using ethanol precipitation or ultrafiltration (10 kDa cutoff).
- Chromatography : HILIC-UPLC (Waters ACQUITY BEH Amide column) with fluorescence detection (ex: 310 nm, em: 370 nm) after 2-AB labeling.
- Validation : Spike recovery tests (80–120%) and inter-day precision (<15% RSD) to ensure accuracy .
Methodological Frameworks for Study Design
How can the PICOT framework be applied to structure LNFP V research questions in preclinical studies?
Example Framework:
- Population : Female C57BL/6 mice (6–8 weeks old) with induced EAE.
- Intervention : Daily LNFP V (25 µg) via intraperitoneal injection.
- Comparison : Vehicle control (e.g., PBS) or non-fucosylated oligosaccharides.
- Outcome : Reduction in clinical EAE score (≥2-grade improvement) and CNS inflammatory foci count.
- Time : Assessment at disease peak (day 14–21 post-immunization) .
Q. What statistical approaches are essential for analyzing LNFP V’s dose-dependent effects on cytokine production?
Methodological Answer:
- Data normalization : ΔCT values for qPCR (e.g., IL-10 vs. β-actin) .
- Analysis : One-way ANOVA with Bonferroni post-test for multiple comparisons (e.g., IL-4, IL-5, IL-13 levels across LNFP V doses).
- Dose-response modeling : Four-parameter logistic regression to calculate EC50 values .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
